molecular formula C26H22N2O3S B2990910 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methoxybenzyl sulfone CAS No. 339277-83-7

4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methoxybenzyl sulfone

Cat. No.: B2990910
CAS No.: 339277-83-7
M. Wt: 442.53
InChI Key: VPPSMUBPAGINDQ-UHFFFAOYSA-N
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Description

4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methoxybenzyl sulfone is a useful research compound. Its molecular formula is C26H22N2O3S and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

Research on structurally diverse imidazoles, including those with similar frameworks to the specified compound, has demonstrated significant antioxidant activities. The synthesized compounds were screened using in vitro assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ABTS assay, and iron reducing power assay, showing predominant antioxidant activity in analogs bearing hydroxy and methoxy groups (Naik, Kumar, & Rangaswamy, 2012). This indicates the potential of compounds with methoxy groups and imidazole rings in antioxidant applications.

Electroluminescent Device Application

Diphenylsulfone-based compounds, closely related in structure to the specified chemical, have been studied for their use in electroluminescent devices. The introduction of substituents such as methoxy groups has been found to affect the triplet levels, glass-forming properties, and ionization potentials of these compounds. Such modifications have significant implications for their use in electronic devices, showing promising results in guest:host solid films and electroluminescent devices with high performance (Bezvikonnyi et al., 2020).

Synthesis and Characterization of Schiff Bases

The synthesis and characterization of Schiff bases containing imidazole rings, similar to the specified compound, have been explored for their reactivity, molecular dynamics simulations, and biological evaluations. These studies reveal significant antioxidant and α-glucosidase inhibitory activities, highlighting the compound's potential in medicinal chemistry for the treatment of diseases related to oxidative stress and glucose metabolism (Pillai et al., 2019).

Oxidation Reactions and Mechanistic Insights

Research involving the oxidation of methoxy substituted benzyl phenyl sulfides, akin to components of the specified compound, provides insights into the mechanisms of oxidants reacting by single electron transfer or direct oxygen atom transfer. This study contributes to the understanding of organic reaction mechanisms and the development of new synthetic methods for creating complex molecules with potential applications in various fields of chemistry (Lai, Lepage, & Lee, 2002).

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c1-3-18-28-25(22-12-8-5-9-13-22)24(21-10-6-4-7-11-21)27-26(28)32(29,30)19-20-14-16-23(31-2)17-15-20/h1,4-17H,18-19H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPSMUBPAGINDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2CC#C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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